molecular formula C8H4Br2N2O B14877719 4-Bromo-6-(5-bromofuran-2-yl)pyrimidine

4-Bromo-6-(5-bromofuran-2-yl)pyrimidine

Cat. No.: B14877719
M. Wt: 303.94 g/mol
InChI Key: RLDGPOHZLSDHEH-UHFFFAOYSA-N
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Description

4-Bromo-6-(5-bromofuran-2-yl)pyrimidine is a heterocyclic compound that contains both bromine and furan functional groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(5-bromofuran-2-yl)pyrimidine typically involves the bromination of 6-(5-furan-2-yl)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(5-bromofuran-2-yl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-6-(5-bromofuran-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-(5-bromofuran-2-yl)pyrimidine in biological systems involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-(5-bromofuran-2-yl)pyrimidine is unique due to the presence of both bromine and furan groups on the pyrimidine ring, which imparts distinct reactivity and properties. This makes it a versatile intermediate for various synthetic applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C8H4Br2N2O

Molecular Weight

303.94 g/mol

IUPAC Name

4-bromo-6-(5-bromofuran-2-yl)pyrimidine

InChI

InChI=1S/C8H4Br2N2O/c9-7-3-5(11-4-12-7)6-1-2-8(10)13-6/h1-4H

InChI Key

RLDGPOHZLSDHEH-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C2=CC(=NC=N2)Br

Origin of Product

United States

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